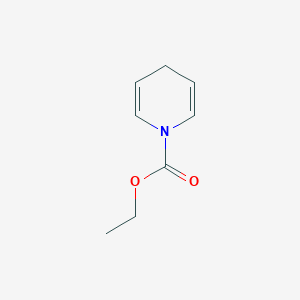
1(4H)-pyridinecarboxylic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(4H)-Pyridinecarboxylic acid, ethyl ester, also known as ethyl nicotinate, is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from nicotinic acid (vitamin B3) and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1(4H)-Pyridinecarboxylic acid, ethyl ester can be synthesized through the esterification of nicotinic acid with ethanol. The reaction typically involves heating nicotinic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is as follows:
Nicotinic acid+EthanolH2SO4Ethyl nicotinate+Water
Industrial Production Methods: On an industrial scale, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
Analyse Des Réactions Chimiques
Types of Reactions: 1(4H)-Pyridinecarboxylic acid, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to nicotinic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Nicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
1(4H)-Pyridinecarboxylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to nicotinic acid.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of vitamin B3 metabolism.
Industry: Used in the manufacture of fragrances, flavorings, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1(4H)-pyridinecarboxylic acid, ethyl ester involves its hydrolysis to nicotinic acid, which is a vital component of the coenzymes NAD and NADP. These coenzymes play crucial roles in redox reactions and energy metabolism in cells. The ester itself may also interact with various molecular targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Another ester of nicotinic acid, differing only in the alkyl group attached to the ester.
Ethyl acetate: A simple ester used as a solvent, with similar chemical properties but different applications.
Ethyl benzoate: An ester of benzoic acid, used in fragrances and flavorings.
Uniqueness: 1(4H)-Pyridinecarboxylic acid, ethyl ester is unique due to its derivation from nicotinic acid, which is essential for human health. Its role as a precursor to vitamin B3 and its applications in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
40339-63-7 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
ethyl 4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4-7H,2-3H2,1H3 |
Clé InChI |
MGZYGKLZFQSIQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


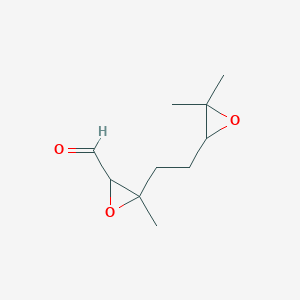

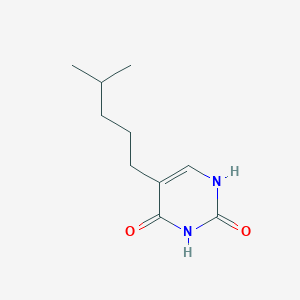

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
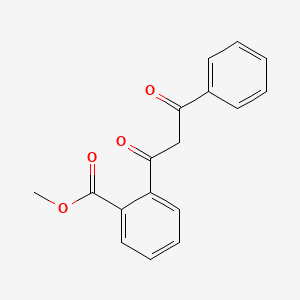
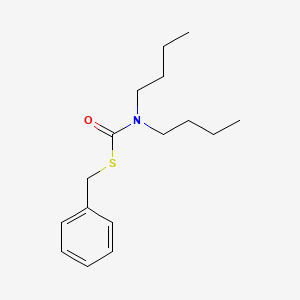
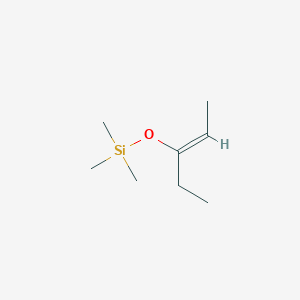

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
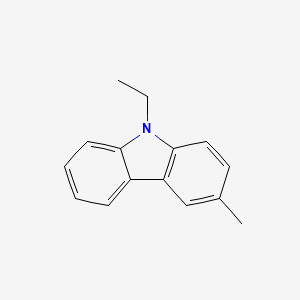
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
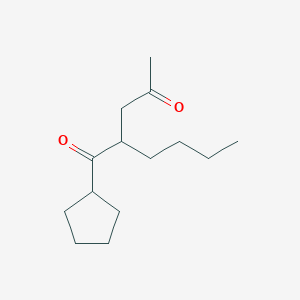
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
